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Compound of Interest

Compound Name: 1v209

Cat. No.: B1194546

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and
characterization of 1V209, a potent small-molecule agonist of Toll-like receptor 7 (TLR7).
1V209 has demonstrated significant anti-tumor effects and is a promising candidate for use as
a vaccine adjuvant and in cancer immunotherapy. This document details the underlying
mechanism of action through the TLR7 signaling pathway, provides detailed experimental
protocols for its evaluation, and presents key quantitative data.

Introduction to 1V209 and TLR7 Agonism

1V209, also known as TLR7 agonist T7, is a synthetic, benzoic acid-modified purine derivative
that activates the innate immune system through its interaction with Toll-like receptor 7. TLR7 is
an endosomal receptor that recognizes single-stranded RNA viruses, and its activation triggers
a potent immune response, including the production of pro-inflammatory cytokines and type |
interferons.[1] The immunostimulatory properties of TLR7 agonists like 1V209 have positioned
them as attractive candidates for development as adjuvants in vaccines and as standalone
immunotherapeutic agents for cancer.[2] While highly potent, the utility of unconjugated 1V209
can be limited by its poor water solubility.[3] To address this, 1V209 has been conjugated to
various molecules, including polysaccharides, cholesterol, and peptides, to enhance its
solubility, efficacy, and pharmacokinetic profile while maintaining low toxicity.[3][4]

Physicochemical Properties of 1V209
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A summary of the known physicochemical properties of 1V209 is presented in Table 1.

Property

Value

Formal Name

4-[[6-amino-7,8-dihydro-2-(2-methoxyethoxy)-8-

0x0-9H-purin-9-yllmethyl]-benzoic acid

CAS Number 1062444-54-5
Molecular Formula C16H17Ns0s
Molecular Weight 359.3 g/mol
Appearance A solid
N DMSO: 10 mg/mLPBS (pH 7.2): 0.1
Solubility
mg/mLDMF: 0.1 mg/mL
Amax 285 nm
OC(C1=CC=C(CN2C(NC3=C2N=C(OCCOC)N=
SMILES
C3N)=0)C=C1)=0
InChl Key ATISKRYGYNSRNP-UHFFFAOYSA-N

Mechanism of Action: The TLR7 Signaling Pathway

1V209 exerts its immunostimulatory effects by activating the Toll-like receptor 7 (TLR7)

signaling pathway, which is primarily a MyD88-dependent pathway. The sequence of events is

as follows:

e Ligand Recognition: 1V209, being a small molecule agonist, enters the endosome of

immune cells such as dendritic cells (DCs) and B cells, where it binds to and activates the

TLR7 receptor.

o MyD88 Recruitment: Upon activation, TLR7 recruits the myeloid differentiation primary

response 88 (MyD88) adaptor protein.

o Myddosome Formation: MyD88 then forms a complex with IRAK4 (interleukin-1 receptor-

associated kinase 4), which in turn phosphorylates and activates IRAKL1.
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e TRAF6 Activation: Activated IRAK1 associates with TRAF6 (TNF receptor-associated factor
6), leading to TRAF6 auto-ubiquitination.

e TAK1 Activation: Ubiquitinated TRAF6 activates the TAK1 (transforming growth factor-3-
activated kinase 1) complex.

» Downstream Signaling: The activated TAK1 complex initiates two major downstream
signaling cascades:

o NF-kB Pathway: Activation of the IKK complex, leading to the phosphorylation and
degradation of IkBa, which allows the nuclear translocation of the transcription factor NF-
KB.

o MAPK Pathway: Activation of mitogen-activated protein kinases (MAPKS) such as JNK
and p38.

o Cytokine Production: The nuclear translocation of NF-kB and the activation of MAPKSs result
in the transcription and subsequent secretion of pro-inflammatory cytokines, including Tumor
Necrosis Factor-alpha (TNF-a) and Interleukin-6 (IL-6), as well as type | interferons.[1]
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Day 0: Subcutaneous inoculation
of 1x1076 CT26 cells into
the flank of BALB/c mice.

y

Days 1-7: Monitor tumor growth.

y

Day 7 (or when tumors reach ~50-100 mm3):
Randomize mice into treatment groups.

Administer 1V209 (e.g., intravenously)

or vehicle control according to a
pre-defined schedule (e.g., every 3 days).

Monitor tumor volume and body weight
every 2-3 days.

Day 21 (or when tumors reach
pre-defined endpoint):
Euthanize mice and collect tumors
and other tissues for analysis.

Analyze tumor weight, volume,
and immune cell infiltration (e.g., by flow cytometry
or immunohistochemistry).

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1194546#1v209-tlr7-agonist-discovery-and-
synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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